molecular formula C4H5N5 B13526954 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile

2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile

Cat. No.: B13526954
M. Wt: 123.12 g/mol
InChI Key: BCLKHZADJPIMSU-UHFFFAOYSA-N
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Description

2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it an efficient and widely used method .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities and improved chemical properties .

Scientific Research Applications

2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
  • 1,2,4-triazole-containing scaffolds
  • 1,2,3-triazole hybrids with amine-ester functionality

Uniqueness

2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C4H5N5

Molecular Weight

123.12 g/mol

IUPAC Name

2-(4-aminotriazol-1-yl)acetonitrile

InChI

InChI=1S/C4H5N5/c5-1-2-9-3-4(6)7-8-9/h3H,2,6H2

InChI Key

BCLKHZADJPIMSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC#N)N

Origin of Product

United States

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